molecular formula C7H10N2O B2431340 (4-Amino-3-methylpyridin-2-yl)methanol CAS No. 1314911-22-2

(4-Amino-3-methylpyridin-2-yl)methanol

Cat. No.: B2431340
CAS No.: 1314911-22-2
M. Wt: 138.17
InChI Key: QEJVGEGUZOUHCE-UHFFFAOYSA-N
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Description

“(4-Amino-3-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is also known by the synonyms 2-Pyridinemethanol, 4-amino-3-methyl .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, related compounds such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles . Another related compound, 2-chloro-3-amino-4-methylpyridine, was synthesized in four steps starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 4-position and a methyl group at the 3-position. The 2-position of the pyridine ring is bonded to a methanol group .

Scientific Research Applications

  • Synthesis of Complex Compounds : (4-Amino-3-methylpyridin-2-yl)methanol is used in synthesizing complex compounds. For example, it's involved in the synthesis of novel Cu(II)-Phen complexes with 2-Amino-4-Methylpyridine, which are characterized for their properties using techniques like FTIR spectroscopy (Novianti & Hansongnern, 2017).

  • Organic Nonlinear Optical Material : This chemical has been used in the synthesis of 2-Amino 4-methylpyridinium 3-chlorobenzoate, a material with potential applications in optoelectronics. This research involves crystal growth, characterization, and assessment of its optical, thermal, and mechanical properties (Babu et al., 2017).

  • Study of Mixtures in Chemistry : It's also used in studies to understand the properties of chemical mixtures, such as the densities and viscosities of mixtures with alcohols like methanol and ethanol (Haraschta et al., 1999).

  • Hydrogen-Bonded Supramolecular Architectures : Research includes the use of this compound in the creation of hydrogen-bonded supramolecular architectures, particularly in coordination with copper(II) halides (Suksangpanya et al., 2004).

  • Catalytic Activities : It's utilized in studies examining its role in catalytic activities, such as the Huisgen 1,3-dipolar cycloaddition reactions (Ozcubukcu et al., 2009).

  • Crystal Structure Studies : It's also a subject of research in crystal structure studies, helping to understand the molecular and crystalline structures of various compounds (Percino et al., 2005).

  • Catalytic Elimination of Gaseous Methanol : This chemical is investigated in the context of catalytic elimination of gaseous methanol, exploring new organic-inorganic hybrid materials as potential catalysts (Qia, 2015).

  • Charge Transfer Reaction Studies : It's involved in spectrophotometric studies of charge transfer reactions, which are crucial in understanding various chemical processes (Al-Ahmary et al., 2016).

  • Catalyst Studies in Organic Synthesis : The chemical finds application in the study of catalysts in organic synthesis, particularly in the context of carbonylation reactions (Kumari et al., 2002).

  • Research in Nonlinear Optics : It's used in preparing compounds for second-order nonlinear optics studies, which is significant in the field of materials science (Anwar et al., 2000).

Properties

IUPAC Name

(4-amino-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJVGEGUZOUHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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